4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide
Description
Historical Development of Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives have occupied a prominent position in drug discovery since the mid-20th century, with early applications focusing on antihelminthic therapies. The structural flexibility of the piperazine ring system enabled researchers to develop compounds with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties. The N-phenylpiperazine subunit gained particular attention for its ability to enhance blood-brain barrier permeability while maintaining metabolic stability, making it a preferred scaffold for CNS-targeted therapeutics.
A significant milestone in this chemical class occurred with the development of trazodone in the 1970s, which demonstrated the therapeutic potential of combining phenylpiperazine moieties with other functional groups. Subsequent innovations introduced ethyl-linked substituents to the aromatic ring, creating derivatives with improved receptor selectivity. The dihydrobromide salt form, as seen in 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide, emerged as a strategy to enhance crystalline stability and aqueous solubility compared to free base compounds.
Recent patent analyses reveal that only 33 therapeutic patents involving phenylpiperazine derivatives were filed between 2006-2012, suggesting untapped potential for structural diversification. This historical context underscores the importance of investigating novel derivatives like 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide to expand the clinical applications of this chemical class.
Academic Significance of Piperazine-Ethylphenol Scaffolds
The piperazine-ethylphenol scaffold present in 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide offers three distinct pharmacophoric elements:
- Phenolic hydroxyl group : Provides hydrogen-bonding capacity for target engagement
- Ethyl spacer : Allows optimal spatial arrangement between aromatic and heterocyclic components
- Piperazine-dihydrobromide : Enhances water solubility while maintaining basicity for protonation-dependent receptor interactions
Comparative analysis with related structures reveals key advantages:
This combination of features enables unique molecular interactions with aminergic receptors while addressing common limitations of lipophilic CNS drugs. The ethyl spacer length (2 carbons) appears optimal for balancing conformational flexibility and molecular rigidity, as demonstrated in related compounds showing 5-HT receptor affinity.
Research Objectives and Knowledge Gaps
Current investigations into 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide seek to address three primary knowledge gaps:
- Structural-Activity Relationships : Precise mapping of substituent effects on receptor binding profiles remains incomplete, particularly regarding bromine's role in crystal packing versus pharmacological activity.
- Synthetic Optimization : While the compound can be synthesized via nucleophilic substitution reactions between 4-(2-chloroethyl)phenol and piperazine followed by salt formation, yield optimization strategies require further development. Patent CN103980229A demonstrates 78-81% yields for analogous N-phenylpiperazine syntheses using similar methods.
- Therapeutic Potential : Preliminary data suggest possible applications in non-CNS disorders, but systematic studies are lacking. The phenol moiety's antioxidant properties may enable dual-action molecules combining receptor modulation and oxidative stress reduction.
Properties
Molecular Formula |
C12H20Br2N2O |
|---|---|
Molecular Weight |
368.11 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylethyl)phenol;dihydrobromide |
InChI |
InChI=1S/C12H18N2O.2BrH/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14;;/h1-4,13,15H,5-10H2;2*1H |
InChI Key |
OAAGCKSMYVTOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)O.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide typically involves the reaction of 4-(2-bromoethyl)phenol with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights (MW), biological activities, and synthesis yields:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in 10d ): Enhance metabolic stability and receptor binding affinity. Halogenated Groups (e.g., bromo in , chloro in ): Influence lipophilicity and pharmacokinetics.
Salt Forms :
Synthetic Efficiency :
Pharmacological and Regulatory Considerations
- Receptor Targeting: Compound 9 demonstrates the importance of the methoxyphenyl-piperazine motif in serotonin receptor binding, a feature shared with the target compound.
Impurity Profiles :
- Impurities such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one underscore the need for rigorous quality control in piperazine-based drug synthesis.
Biological Activity
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Synthesis
The synthesis of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide typically involves the reaction of piperazine derivatives with phenolic compounds. The compound can be synthesized through various methods, including nucleophilic substitution reactions where piperazine acts as a nucleophile. The following table summarizes the synthetic routes and conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine + Phenol Derivative | Solvent (e.g., DMF), Heat | 70-85% |
| 2 | Dihydrobromide Salt Formation | Aqueous Hydrobromic Acid | >90% |
Antimicrobial Properties
Research indicates that 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its antibacterial efficacy, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. It was evaluated against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.
The mechanism by which 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell signaling pathways, particularly those related to inflammation and tumor growth.
Case Studies
- Antimicrobial Evaluation : A study published in PubMed assessed the antimicrobial activity of various piperazine derivatives, including 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide. The compound showed promising results against resistant bacterial strains, indicating its potential as a novel antimicrobial agent .
- Antitumor Research : In a separate investigation focused on the antitumor effects of piperazine derivatives, 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide was tested against human cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential application in cancer therapy .
Comparative Analysis
To better understand the biological activity of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide | Antimicrobial, Antitumor | 10 - 20 |
| Piperazine Derivative A | Antimicrobial | 15 - 25 |
| Piperazine Derivative B | Antitumor | 5 - 15 |
Q & A
Basic: What synthetic strategies are recommended for 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of piperazine derivatives like 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide benefits from computational reaction path searches using quantum chemical calculations to predict feasible pathways . Pair this with statistical experimental design (e.g., factorial or response surface methodology) to reduce trial-and-error approaches. For example, systematically vary parameters like temperature, solvent polarity, and stoichiometric ratios of precursors while analyzing yield and purity via HPLC . This dual approach minimizes experimental iterations and identifies optimal conditions .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve the compound’s 3D structure, including dihydrobromide counterion placement, as demonstrated for analogous piperazinium salts in Acta Crystallographica studies .
- NMR spectroscopy : Use H/C NMR to confirm proton environments and piperazine ring conformation. Compare with computational chemical shift predictions for validation .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns, especially to distinguish bromide counterions from potential impurities .
Advanced: How can computational modeling and AI enhance synthesis optimization?
Methodological Answer:
Integrate density functional theory (DFT) calculations to model transition states and intermediate stability during synthesis . AI platforms like COMSOL Multiphysics can simulate reaction kinetics under varying conditions (e.g., pressure, pH) to predict bottlenecks . Combine this with machine learning trained on historical reaction data to recommend adjustments (e.g., catalyst selection) for improved yield . Validate predictions with small-scale experiments before scaling up .
Advanced: How to resolve contradictions in pharmacological activity data for this compound?
Methodological Answer:
- Systematic meta-analysis : Aggregate data from independent studies to identify outliers or confounding variables (e.g., differences in cell lines or assay protocols) .
- Dose-response reevaluation : Test the compound across a broader concentration range to rule out non-linear effects.
- Structural analogs comparison : Compare activity with derivatives lacking specific substituents (e.g., bromine or piperazine groups) to isolate functional moieties .
Basic: What purification parameters are critical for high-purity batches?
Methodological Answer:
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize dihydrobromide solubility differences from impurities .
- Chromatography : Use reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to separate charged species. Monitor purity via UV-Vis at 254 nm .
- Membrane filtration : Remove particulate impurities using 0.2 µm filters under inert atmospheres to prevent degradation .
Advanced: How to apply factorial design in reaction optimization?
Methodological Answer:
- Variable selection : Prioritize factors like reaction time, temperature, and molar ratios based on preliminary screening .
- Design matrix : Use a factorial design to test interactions between variables. For example, evaluate how temperature and solvent polarity jointly affect yield .
- Response surface analysis : Fit data to a quadratic model to identify non-linear relationships and predict optimal conditions beyond tested ranges .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Accelerated stability testing : Store aliquots at 40°C/75% RH for 4 weeks and compare degradation (e.g., via HPLC) to room-temperature controls .
- Lyophilization : For long-term storage, lyophilize the compound and store in amber vials under argon to prevent hydrolysis or oxidation .
Advanced: How to elucidate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Simulate binding interactions with target receptors (e.g., serotonin or dopamine receptors) to identify critical binding motifs .
- Synthetic diversification : Modify substituents (e.g., bromine position, piperazine alkyl chain length) and correlate changes with bioactivity data . Use multivariate regression to quantify substituent effects .
Basic: What initial pharmacological screening approaches are recommended?
Methodological Answer:
- In vitro assays : Test receptor binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP modulation) in cell lines expressing target GPCRs .
- Cytotoxicity profiling : Use MTT assays in hepatocyte and renal cell lines to identify off-target toxicity thresholds .
Advanced: How to detect trace impurities in final batches?
Methodological Answer:
- LC-MS/MS : Employ high-resolution mass spectrometry with electrospray ionization to detect impurities at ppm levels. Compare fragmentation patterns with reference standards .
- NMR impurity profiling : Use F or Br NMR to identify halogenated byproducts, leveraging isotopic splitting patterns for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
